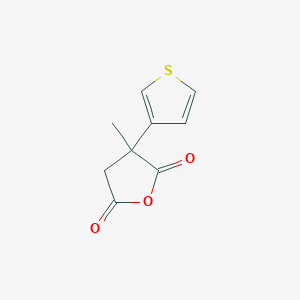
3-Methyl-3-(thiophen-3-yl)oxolane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-(thiophen-3-yl)oxolane-2,5-dione is a chemical compound with the CAS Number: 1248465-86-2 . It has a molecular weight of 196.23 and its IUPAC name is 3-methyl-3-(3-thienyl)dihydro-2,5-furandione . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8O3S/c1-9(6-2-3-13-5-6)4-7(10)12-8(9)11/h2-3,5H,4H2,1H3 . This code provides a unique representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Efficient Synthesis Methods
A study by Madabhushi et al. (2015) introduces efficient methods for synthesizing polyfunctionalized thiophene-2,3-diones and thiophen-3(2H)-ones using β-oxodithioesters, showcasing the compound's utility in organic synthesis. The methods yield high-purity products, indicating its relevance in creating intermediates for further chemical transformations Madabhushi et al., 2015.
Anticancer Activity
Vaseghi et al. (2021) synthesized a novel thiophenylchromane derivative and assessed its anticancer activity, illustrating the potential use of 3-Methyl-3-(thiophen-3-yl)oxolane-2,5-dione derivatives in developing therapeutic agents. The compound showed moderate anticancer activity against specific cell lines, suggesting its utility in medicinal chemistry Vaseghi et al., 2021.
Electron Transport and Semiconductors
A study by Yan et al. (2013) utilized a derivative as an electron-acceptor building block for polymer semiconductors, highlighting its application in electronic devices. The copolymer demonstrated stable electron transport performance in thin film transistors, indicating the compound's role in enhancing electronic materials Yan et al., 2013.
Polymer Solar Cells
Hu et al. (2015) developed a novel alcohol-soluble n-type conjugated polyelectrolyte incorporating a derivative for use as an electron transport layer in inverted polymer solar cells. The compound contributed to improved power conversion efficiency, demonstrating its significance in renewable energy technologies Hu et al., 2015.
Chemosensors for Metal Ions
Gosavi-Mirkute et al. (2017) synthesized and characterized compounds incorporating a derivative for molecular recognition of transition metal ions. These compounds exhibited remarkable selectivity towards Cu2+ ions, showcasing the application in developing chemosensors for environmental and analytical chemistry Gosavi-Mirkute et al., 2017.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 3-Methyl-3-(thiophen-3-yl)oxolane-2,5-dione are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . As research progresses, it is expected that the compound’s role in various biochemical pathways will be clarified.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . As the compound’s targets and mode of action become clearer, it will be possible to describe these effects in more detail.
Eigenschaften
IUPAC Name |
3-methyl-3-thiophen-3-yloxolane-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3S/c1-9(6-2-3-13-5-6)4-7(10)12-8(9)11/h2-3,5H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIVBDULZYFZNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC1=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

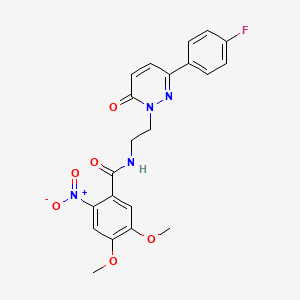
![2-(isopropylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2845127.png)
![(E)-2-bromo-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2845129.png)
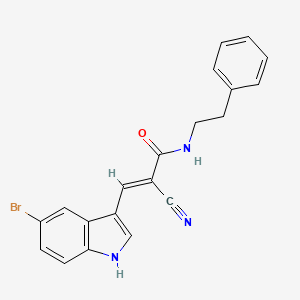
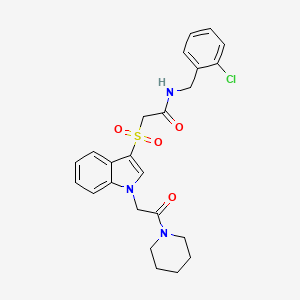

![3'-(3,5-Dimethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2845133.png)
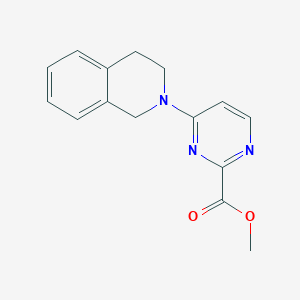
![6-ethyl 3-methyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2845138.png)

![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2845140.png)
![2-[(2-Methylcyclopropyl)formamido]acetic acid](/img/structure/B2845143.png)
![1-(3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2845144.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(dimethylamino)benzamide](/img/structure/B2845145.png)